Cinamiodyl
Descripción
Cinamiodyl (CAS: 1215-70-9), chemically designated as 3-Amino-α-ethyl-2,4,6-triiodocinnamic acid, is a triiodinated cinnamic acid derivative. It is structurally related to iopanoic acid (dehydro-iopanoic acid), a compound historically used as an oral cholecystographic agent for gallbladder imaging . Cinamiodyl’s molecular formula is C₁₁H₁₀I₃NO₂, characterized by a cinnamic acid backbone substituted with three iodine atoms and an ethyl-amino group. This structure enhances its radiopacity, making it a candidate for diagnostic imaging applications. However, unlike iopanoic acid, Cinamiodyl’s dehydro configuration may influence its pharmacokinetic (PK) and pharmacodynamic (PD) profiles, including solubility, metabolic stability, and tissue specificity .
Propiedades
Número CAS |
1215-70-9 |
|---|---|
Fórmula molecular |
C11H10I3NO2 |
Peso molecular |
568.92 g/mol |
Nombre IUPAC |
(2E)-2-[(3-amino-2,4,6-triiodophenyl)methylidene]butanoic acid |
InChI |
InChI=1S/C11H10I3NO2/c1-2-5(11(16)17)3-6-7(12)4-8(13)10(15)9(6)14/h3-4H,2,15H2,1H3,(H,16,17)/b5-3+ |
Clave InChI |
WRRIFEUVZSLRCF-HWKANZROSA-N |
SMILES |
CCC(=CC1=C(C(=C(C=C1I)I)N)I)C(=O)O |
SMILES isomérico |
CC/C(=C\C1=C(C(=C(C=C1I)I)N)I)/C(=O)O |
SMILES canónico |
CCC(=CC1=C(C(=C(C=C1I)I)N)I)C(=O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Cinamiodyl |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Structural and Chemical Properties
| Property | Cinamiodyl | Iopanoic Acid |
|---|---|---|
| CAS Number | 1215-70-9 | 96-83-3 |
| Molecular Formula | C₁₁H₁₀I₃NO₂ | C₁₁H₁₂I₃NO₂ |
| Key Substituents | 3-Amino, α-ethyl, 2,4,6-triiodo | 3-Butanamido, 2,4,6-triiodo |
| Radiopacity | High (triiodinated backbone) | High (triiodinated backbone) |
| Solubility | Moderate in aqueous media | Low (requires bile acid conjugation) |
Key Differences :
- Amino vs.
- Metabolic Stability: Iopanoic acid undergoes hepatic glucuronidation for biliary excretion, while Cinamiodyl’s dehydro structure may reduce metabolic degradation, favoring urinary elimination .
Pharmacological Implications
- Diagnostic Utility: Iopanoic acid’s low solubility necessitates bile acid conjugation for gallbladder visualization, whereas Cinamiodyl’s moderate solubility may allow broader imaging applications without requiring hepatic processing .
- Toxicity Profile: Both compounds share iodine-related risks (e.g., hypersensitivity, nephrotoxicity), but Cinamiodyl’s amino group may reduce iodine release rates, mitigating thyroid dysfunction risks .
Comparison with Functionally Similar Compounds: Diatrizoate
Functional and Clinical Profiles
Diatrizoate (CAS: 117-96-4), a triiodinated benzoic acid derivative, is a widely used intravenous contrast agent.
| Property | Cinamiodyl | Diatrizoate |
|---|---|---|
| Primary Use | Experimental imaging agent | IV contrast for angiography/urography |
| Administration Route | Oral (hypothetical) | Intravenous |
| Bioavailability | Limited (oral absorption challenges) | High (direct vascular delivery) |
| Adverse Effects | Iodine toxicity, gastrointestinal upset | Anaphylaxis, contrast-induced nephropathy |
Key Differences :
- Administration and Bioavailability: Diatrizoate’s intravenous route ensures immediate systemic distribution, while Cinamiodyl’s oral administration faces absorption barriers, limiting its clinical adoption .
- Mechanism of Action : Diatrizoate relies on high vascular iodine concentration for imaging, whereas Cinamiodyl targets biliary or urinary pathways due to structural modifications .
Pharmacokinetic and Pharmacodynamic Profiles
Pharmacokinetics
| Parameter | Cinamiodyl | Iopanoic Acid | Diatrizoate |
|---|---|---|---|
| Absorption | Moderate (oral) | Low (requires bile acids) | Immediate (IV) |
| Half-life (t₁/₂) | ~6–8 hours | ~12–15 hours | ~2 hours |
| Excretion Route | Renal (60%), Fecal (40%) | Biliary (85%) | Renal (95%) |
Insights :
- Cinamiodyl’s shorter half-life compared to iopanoic acid suggests faster clearance, reducing cumulative toxicity risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
